

The Versatile Virtuoso: Diphenyl(vinyl)sulfonium Trifluoromethanesulfonate Redefining Vinylation Under Mild Conditions

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Compound of Interest

Compound Name: *Diphenyl(vinyl)sulfonium trifluoromethanesulfonate*

Cat. No.: B1354423

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For researchers, scientists, and drug development professionals seeking efficient and gentle vinyl group introduction, **Diphenyl(vinyl)sulfonium trifluoromethanesulfonate** has emerged as a superior reagent, offering significant advantages over traditional vinylating agents. Its stability, high reactivity under mild conditions, and broad functional group tolerance make it an invaluable tool in modern organic synthesis, particularly in the construction of complex molecular architectures.

Diphenyl(vinyl)sulfonium trifluoromethanesulfonate, a stable and easily handled salt, serves as a potent electrophilic vinylating agent.^{[1][2]} Unlike many conventional reagents that necessitate harsh conditions, this sulfonium salt facilitates a range of transformations at or near room temperature, preserving delicate functional groups and expanding the horizons of late-stage functionalization in drug discovery and natural product synthesis.^[3]

Performance Under Pressure: A Comparative Analysis

The true prowess of **Diphenyl(vinyl)sulfonium trifluoromethanesulfonate** is most evident when compared directly with other common vinylating agents. Traditional methods, such as those employing Grignard reagents or organotin compounds, often require stringent anhydrous conditions and can be incompatible with sensitive substrates. Newer alternatives, like

potassium vinyltrifluoroborate, while offering improved stability, may necessitate higher temperatures and specific catalyst systems to achieve comparable efficacy.

Cross-Coupling Reactions

In the realm of palladium-catalyzed cross-coupling reactions, a cornerstone of C-C bond formation, **Diphenyl(vinyl)sulfonium trifluoromethanesulfonate** and its precursors demonstrate remarkable efficiency at ambient temperatures.

Feature	Diphenyl(vinyl)sulfonium triflate	Potassium Vinyltrifluoroborate	Vinyltributyltin (Stille Coupling)
Typical Reaction	Sonogashira Coupling	Suzuki-Miyaura Coupling	Stille Coupling
Temperature	25 °C	80 - 150 °C	65 °C
Reaction Time	12 h	12 h - 4 days	24 h
Key Advantages	Very mild temperature.	Air and moisture stable.	Generally high yielding.
Key Disadvantages	Stoichiometric use.	Often requires elevated temperatures.	Toxic tin byproducts.
Yield (Example)	Good to excellent yields reported.	72% (with 4-bromoanisole)[4]	~90% (with aryl bromide)[4]

Annulation Reactions: Building Heterocycles with Ease

One of the most celebrated applications of **Diphenyl(vinyl)sulfonium trifluoromethanesulfonate** is in annulation reactions to form saturated heterocycles, which are privileged scaffolds in medicinal chemistry. The synthesis of morpholines from β -amino alcohols, for example, proceeds in exceptionally high yields under mild conditions, a feat not easily replicated by other methods.

Feature	Diphenyl(vinyl)sulfonium triflate	Alternative Methods (e.g., from 1,2-amino alcohols)
Reaction Type	[4+2] Annulation	Multi-step/harsher conditions
Temperature	Room Temperature	Often requires heating
Reaction Time	Short reaction times reported	Can be lengthy
Yield	94 - 98% ^[3]	Variable, often lower
Key Advantages	High yields, mild conditions, excellent functional group tolerance.	Utilizes inexpensive starting materials. ^[5]
Key Disadvantages	Reagent can be expensive. ^[1]	Can be inefficient, generating byproducts. ^[5]

Experimental Protocols

To illustrate the practical advantages of **Diphenyl(vinyl)sulfonium trifluoromethanesulfonate**, detailed experimental protocols for key reactions are provided below.

Protocol 1: Zinc Triflate-Mediated Cyclopropanation of Oxindoles

This procedure highlights the reagent's use in constructing spirocyclopropyl oxindoles, a valuable motif in medicinal chemistry, under ambient conditions.^{[2][6]}

Reaction Setup:

- To a vial, add the oxindole substrate (0.2 mmol), **Diphenyl(vinyl)sulfonium trifluoromethanesulfonate** (0.24 mmol, 1.2 equiv), and Zinc triflate ($Zn(OTf)_2$, 0.2 mmol, 1.0 equiv).
- Add 1 mL of N,N-Dimethylformamide (DMF) as the solvent.
- Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.6 mmol, 3.0 equiv) as the base.

- Stir the reaction mixture at room temperature (approx. 21 °C) under air for 4 hours.
- Upon completion, the product can be isolated using standard purification techniques (e.g., column chromatography).

This protocol consistently provides high yields for a broad range of oxindole substrates.[\[2\]](#)

Protocol 2: Synthesis of Morpholines via Annulation

This protocol demonstrates the efficient, high-yielding synthesis of morpholines.[\[3\]](#)[\[7\]](#)

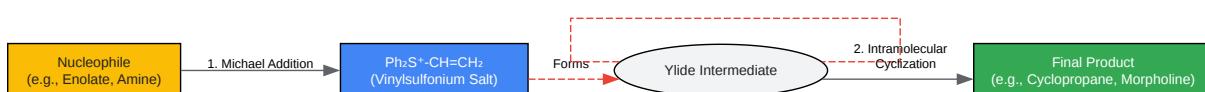
Reaction Setup:

- Dissolve the β -amino alcohol (1.0 equiv) in a suitable solvent such as acetonitrile.
- Add a base, typically an inorganic base like potassium carbonate (K_2CO_3) or an organic base like triethylamine (Et_3N).
- Add **Diphenyl(vinyl)sulfonium trifluoromethanesulfonate** (1.0 - 1.2 equiv).
- Stir the mixture at room temperature.
- Monitor the reaction by TLC or LC-MS until completion.
- Isolate the morpholine product through aqueous workup and purification.

Yields for this transformation are consistently reported in the 94-98% range.[\[3\]](#)

Visualizing the Advantage: Pathways and Workflows

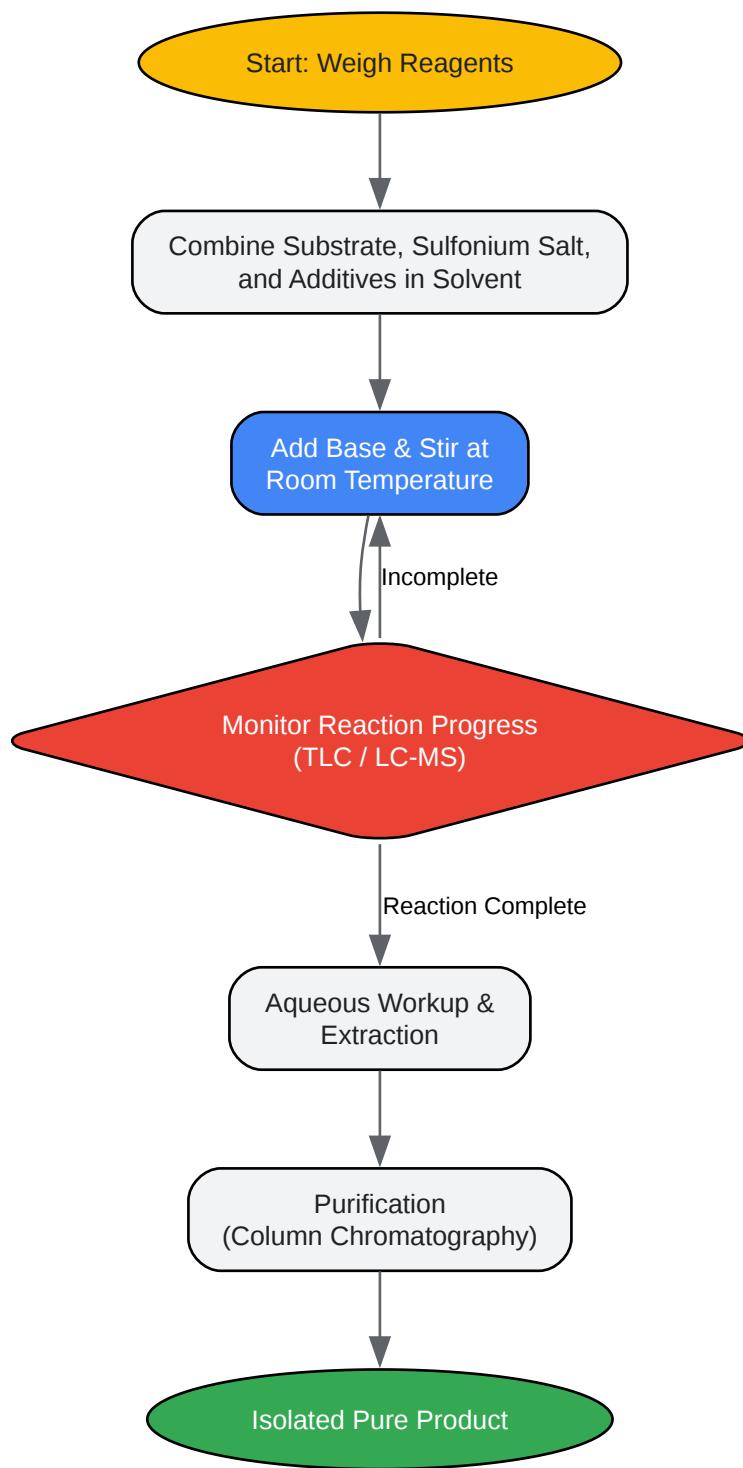
To further clarify the utility of **Diphenyl(vinyl)sulfonium trifluoromethanesulfonate**, the following diagrams illustrate its reaction mechanisms and a typical experimental workflow.



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Caption: General reaction mechanism for the vinylsulfonium salt.

The reaction typically proceeds via a conjugate (Michael) addition of a nucleophile to the vinyl group, generating a sulfur ylide intermediate.^[2] This intermediate then undergoes a subsequent intramolecular cyclization, displacing the stable diphenyl sulfide leaving group to form the final product.^[2]



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Caption: A typical experimental workflow for mild vinylation.

In conclusion, **Diphenyl(vinyl)sulfonium trifluoromethanesulfonate** provides a powerful and often superior alternative to conventional vinylating agents. Its ability to operate under mild,

ambient conditions with high efficiency and broad substrate compatibility makes it an indispensable reagent for synthetic chemists aiming to streamline the construction of complex molecules and accelerate the pace of discovery in research and development.

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